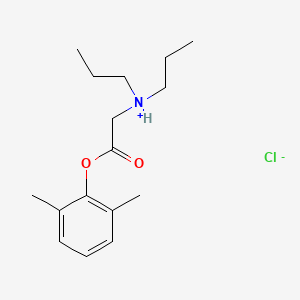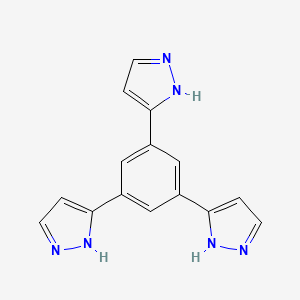
1,3,5-Tri(1H-pyrazol-3-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tri(1H-pyrazol-3-yl)benzene is an organic compound with the molecular formula C15H12N6. It is a tridentate ligand, meaning it can form three bonds with metal ions, making it useful in coordination chemistry. The compound consists of a benzene ring substituted with three pyrazole groups at the 1, 3, and 5 positions. This structure allows for interesting chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tri(1H-pyrazol-3-yl)benzene can be synthesized through a multi-step process involving the reaction of benzene-1,3,5-tricarboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized to form the pyrazole rings. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate more efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tri(1H-pyrazol-3-yl)benzene undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with metal ions such as nickel, copper, and zinc.
Substitution Reactions: The pyrazole rings can undergo substitution reactions with electrophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Coordination Reactions: Metal salts (e.g., nickel acetate, copper chloride) in solvents like DMF.
Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Coordination Complexes: Metal-ligand complexes with varying geometries and properties.
Substituted Derivatives: Compounds with modified pyrazole rings depending on the substituents introduced.
Scientific Research Applications
1,3,5-Tri(1H-pyrazol-3-yl)benzene has diverse applications in scientific research:
Coordination Chemistry:
Photocatalysis: Employed in the development of photocatalysts for environmental remediation.
Material Science: Incorporated into supramolecular structures for studying self-assembly and molecular recognition.
Biological Studies: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1,3,5-Tri(1H-pyrazol-3-yl)benzene primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyrazole rings act as donor sites, forming stable complexes with metal ions. These complexes can exhibit unique properties such as catalytic activity, luminescence, and redox behavior. The specific molecular targets and pathways depend on the metal ion and the overall structure of the complex .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tri(1H-imidazol-1-yl)benzene: Similar tridentate ligand with imidazole groups instead of pyrazole.
1,3,5-Tri(1H-pyrazol-4-yl)benzene: Similar structure but with pyrazole groups at different positions.
Uniqueness
1,3,5-Tri(1H-pyrazol-3-yl)benzene is unique due to its specific substitution pattern, which influences its coordination behavior and the properties of the resulting complexes. The position of the pyrazole groups allows for distinct dihedral angles and coordination modes, making it a versatile ligand in coordination chemistry .
Properties
Molecular Formula |
C15H12N6 |
|---|---|
Molecular Weight |
276.30 g/mol |
IUPAC Name |
5-[3,5-bis(1H-pyrazol-5-yl)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C15H12N6/c1-4-16-19-13(1)10-7-11(14-2-5-17-20-14)9-12(8-10)15-3-6-18-21-15/h1-9H,(H,16,19)(H,17,20)(H,18,21) |
InChI Key |
YSCPKNKUSVTOGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)C2=CC(=CC(=C2)C3=CC=NN3)C4=CC=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B13733520.png)
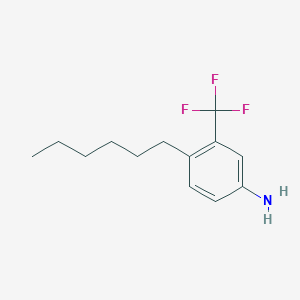


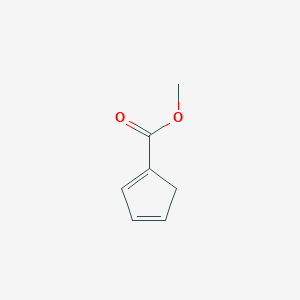

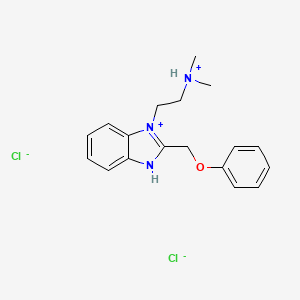
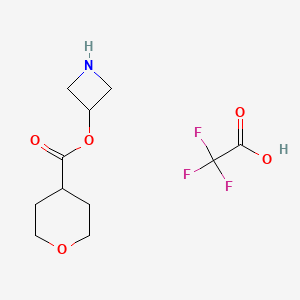
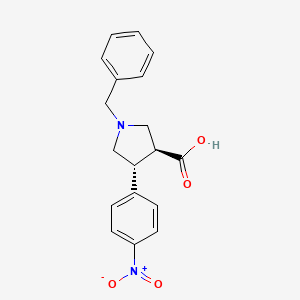
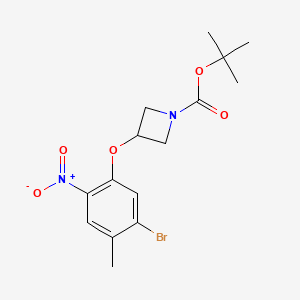

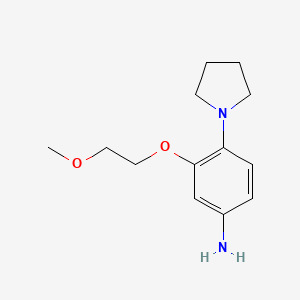
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid](/img/structure/B13733589.png)
